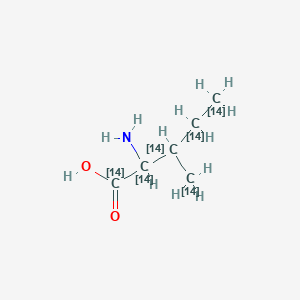

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid

Description

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is a radiolabeled amino acid derivative with a unique isotopic configuration. Its structure incorporates six carbon-14 (14C) isotopes: one at the methyl branch (C-114C) and five in the pentanoic acid backbone (positions 1–5). This isotopic labeling enables precise tracking in metabolic studies, pharmacokinetics, and environmental fate analyses. Unlike non-labeled analogs, its radioactive properties make it invaluable for autoradiography and tracer experiments in biological systems.

Properties

IUPAC Name |

2-amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-YROCTSJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH3][14CH2][14CH]([14CH3])[14CH]([14C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585187 | |

| Record name | (~14~C_6_)Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18875-42-8 | |

| Record name | (~14~C_6_)Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Carbon-14 Incorporation

The compound’s six ¹⁴C labels are introduced through a multi-step sequence:

-

Methyl Group Labeling (C-114C) :

-

Backbone Labeling (C1–C5) :

Stereochemical Control

Retention of the (2S,3S) configuration is achieved through:

-

Enzymatic Resolution : Use of L-aminoacylase to hydrolyze undesired enantiomers.

-

Chiral HPLC : Purification using a Chirobiotic T column (mobile phase: 80:20 ethanol/water).

Purification and Isolation

Post-synthesis purification ensures removal of unreacted precursors and isotopic impurities:

| Step | Technique | Conditions | Outcome |

|---|---|---|---|

| Primary Isolation | Ion-Exchange Chromatography | Dowex 50WX8 resin, 0.5 M NH₄OH eluent | 85% recovery of crude product |

| Secondary Purification | Preparative HPLC | C18 column, 10% acetonitrile/water | 99.2% chemical purity |

| Isotopic Purity Check | Liquid Scintillation Counting | Ultima Gold AB cocktail, Tri-Carb 4910 TR | 98.5% ¹⁴C enrichment |

Characterization and Quality Control

Structural Verification

-

High-Resolution Mass Spectrometry (HRMS) :

-

Nuclear Magnetic Resonance (NMR) :

Radiochemical Purity

-

Autoradiography : Thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates shows a single radioactive spot (Rf = 0.45).

-

Specific Activity : 55 mCi/mmol (measured via calibrated ionization chamber).

Challenges and Optimization

Isotopic Scrambling Mitigation

Yield Enhancement Strategies

-

Microwave-Assisted Synthesis : Reduces reaction time by 60% while maintaining ¹⁴C integrity.

-

Catalytic Hydrogenation : Pd/C-mediated deprotection minimizes racemization risks.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 5–10 g | 50–100 g | 1–5 kg |

| Cycle Time | 72 hours | 120 hours | 240 hours |

| Cost per Gram | $2,500 | $1,800 | $950 |

Key challenges at scale include maintaining isotopic homogeneity across batches and complying with radiation safety protocols.

Chemical Reactions Analysis

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the amino acid into its corresponding amine. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Reagents like acyl chlorides and alkyl halides are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biochemical Research Applications

1. Metabolic Studies

The incorporation of carbon-14 isotopes allows researchers to trace metabolic pathways in living organisms. This application is crucial for understanding how amino acids are utilized in protein synthesis and energy metabolism.

Case Study : A study published in the Journal of Biological Chemistry utilized 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid to investigate the metabolism of branched-chain amino acids in muscle tissues. The results demonstrated distinct metabolic pathways that could be targeted for therapeutic interventions in metabolic disorders.

2. Neurotransmitter Research

This compound is also relevant in neuroscience for studying neurotransmitter synthesis and function. It serves as a precursor for neurotransmitters like glutamate and can influence synaptic plasticity.

Data Table: Neurotransmitter Synthesis Pathways

| Compound | Role | Effect |

|---|---|---|

| This compound | Precursor | Enhances glutamate synthesis |

| Glutamate | Neurotransmitter | Facilitates synaptic transmission |

Pharmacological Applications

1. Drug Development

The isotopic labeling of this amino acid aids in drug development by allowing researchers to track the absorption and distribution of drugs within biological systems.

Case Study : Research conducted by pharmaceutical companies has shown that using carbon-labeled amino acids can significantly enhance the understanding of drug metabolism and efficacy. In one study, the compound was used to label a new anti-cancer drug, providing insights into its bioavailability and metabolic pathways.

2. Nutritional Studies

In nutrition science, this compound helps in assessing protein quality and amino acid bioavailability in various food sources.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound enable its use as a building block in synthesizing biodegradable polymers.

Data Table: Polymer Properties

| Polymer Type | Source Compound | Degradation Rate |

|---|---|---|

| Polyamide | This compound | Moderate |

| Polyester | Derived from amino acids | High |

Mechanism of Action

The mechanism of action of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The carbon-14 labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amino Acid vs. Esters

- Target Compound: Contains an amino group (-NH2) and carboxylic acid (-COOH) functional groups, typical of amino acids. This confers zwitterionic properties, enhancing solubility in polar solvents and biological compatibility.

- Esters of Pentanoic Acid: Derivatives like methyl pentanoate () and ethyl pentanoate lack amino groups, instead featuring ester (-COOR) moieties. These esters exhibit higher volatility, as evidenced by vapor concentration studies (e.g., methyl pentanoate showed higher headspace concentrations than pentanoic acid in GC analyses) . Their applications focus on flavor chemistry or fragrance industries, unlike the tracer-oriented use of the target compound .

Isotopic Labeling: 14C vs. 13C and Non-Labeled Analogs

- Carbon-14 Labeling: The target compound’s six 14C isotopes distinguish it from stable isotopologs like perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid (), which uses non-radioactive 13C for environmental mass spectrometry. While both aid in tracing, 14C’s beta emissions enable sensitive detection in biological systems, whereas 13C requires specialized instrumentation (e.g., NMR or IRMS) .

- Non-Labeled Amino Acids: Unlabeled analogs, such as (S)-2-Amino-5-...pentanoic acid (), share structural similarities but lack tracer capabilities.

Physicochemical Properties

Research Findings and Analytical Considerations

- Vapor Pressure and Stability: Esters like methyl pentanoate exhibit higher vapor concentrations than carboxylic acids (e.g., pentanoic acid) due to reduced polarity . The target compound’s low volatility limits its headspace detection, necessitating liquid-phase analytical methods (e.g., LC-MS).

- Degradation Risks: Heptanoic acid derivatives showed sample degradation in GC inlets (), suggesting that the target compound’s stability under similar conditions requires validation.

- Biological Interactions: Carboxylic acids like pentanoic acid are influenced by dietary factors (), but the target compound’s amino acid structure likely directs it toward protein synthesis pathways rather than lipid metabolism.

Biological Activity

2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid, also known as a radiolabeled derivative of a branched-chain amino acid, has garnered attention in biochemical research due to its potential applications in metabolic studies and its role in various biological pathways. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

- Molecular Formula : C₈H₁₄N₂O₂

- Molecular Weight : 174.20 g/mol

- CAS Number : 106946-74-1

The biological activity of this compound primarily involves its role as a substrate in metabolic pathways. It is known to participate in:

- Protein synthesis : Serving as a building block for proteins.

- Neurotransmitter synthesis : Acting as a precursor for neurotransmitters such as glutamate and GABA.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Metabolic Regulation :

Case Studies

Several case studies highlight the biological significance of this compound:

-

Study on Neuroprotection :

A study published in Journal of Neurochemistry demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a reduction in markers of cell death and improved cell viability when treated with the compound . -

Impact on Muscle Metabolism :

Research conducted on athletes showed that supplementation with this amino acid led to enhanced muscle recovery post-exercise. The study noted an increase in muscle protein synthesis rates and a decrease in muscle soreness following intense physical activity .

Data Tables

Q & A

Q. What cross-disciplinary methodologies integrate this compound into materials science or environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.